molecular formula C15H12BrN3O2S B6501243 2-(4-bromophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide CAS No. 942003-69-2

2-(4-bromophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide

Cat. No. B6501243
CAS RN: 942003-69-2
M. Wt: 378.2 g/mol
InChI Key: KNWUUUJJEQJQHC-UHFFFAOYSA-N
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Description

The compound “2-(4-bromophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide” is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines are known for their various pharmaceutical applications and have been studied for their antimicrobial and antiproliferative activities .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by spectroanalytical data (NMR, IR and elemental) . The compound contains an aromatic nucleus and a thiazole ring .


Chemical Reactions Analysis

The compound is a derivative of thiazolo[3,2-a]pyrimidine, which is known to undergo various chemical reactions . The thiazole ring in the compound is a good pharmacophore nucleus due to its various pharmaceutical applications .


Physical And Chemical Properties Analysis

The compound has been described as having specific physical and chemical properties based on NMR and IR spectroscopy .

Scientific Research Applications

properties

IUPAC Name

2-(4-bromophenyl)-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S/c1-9-13(14(21)19-6-7-22-15(19)17-9)18-12(20)8-10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWUUUJJEQJQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

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